molecular formula C7H9NO2S B8055253 3-Thienylalanine

3-Thienylalanine

Cat. No.: B8055253
M. Wt: 171.22 g/mol
InChI Key: WRQSUCJAKAMYMQ-YFKPBYRVSA-N
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Description

3-Thienylalanine is an amino acid compound that contains a thienyl group and an alanine group. It is a white crystalline solid with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . This compound has two chiral centers, resulting in four stereoisomers. It exhibits properties of both organic acids and bases and remains stable under neutral or weak acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Thienylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 3-Thienylalanine, particularly in its role as an ACE inhibitor, involves the inhibition of the enzyme responsible for converting angiotensin I to angiotensin II. This inhibition leads to reduced vasoconstriction and lower blood pressure. The compound also enhances the production of nitric oxide, contributing to vasodilation and improved endothelial function .

Comparison with Similar Compounds

    Phenylalanine: An amino acid with a benzyl side chain instead of a thienyl group.

    Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.

    Tryptophan: Contains an indole side chain, differing significantly in structure but similar in being an aromatic amino acid.

Uniqueness: 3-Thienylalanine is unique due to its thienyl group, which imparts distinct chemical properties and reactivity compared to other aromatic amino acids. This uniqueness makes it valuable in specific biochemical and pharmaceutical applications .

Properties

IUPAC Name

(2S)-2-(thiophen-3-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10)8-6-2-3-11-4-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQSUCJAKAMYMQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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